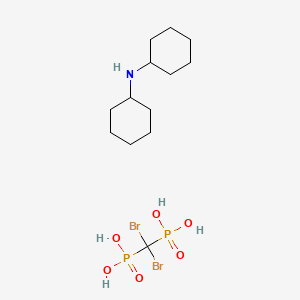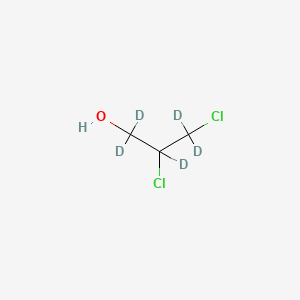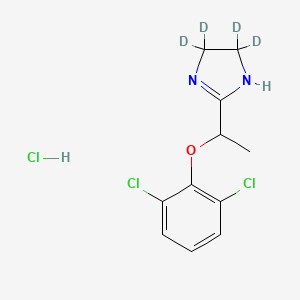
3-Iodothyronamine Hydrochloride
説明
3-Iodothyronamine (hydrochloride) is an endogenous and rapid-acting derivative of thyroid hormone. It potently activates an orphan G protein-coupled receptor in vitro (TAAR1) and induces hypothermia in vivo on a rapid time scale . It can be used for the research of congestive heart failure .
Synthesis Analysis
3-Iodothyronamine (T1AM) is synthesized from T4 in the mouse intestine via several deiodination and decarboxylation steps . The gene expression analysis confirmed the expression of all 3 deiodinases as well as ornithine decarboxylase (ODC) in the intestine . A study also indicated that T1AM treatment increased lipolysis, associated with significant weight loss independent of food consumption .Molecular Structure Analysis
3-Iodothyronamine (T1AM) is a naturally occurring derivative of thyroid hormone (TH) that in vitro is a potent agonist of the G protein–coupled trace amine receptor TAR1 . It is a biogenic amine whose structure is closely related to that of thyroid hormone (3,5,3’-triiodothyronine, or T3) .Chemical Reactions Analysis
3-Iodothyronamine (T1AM) interacts with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum TAM-binding protein apolipoprotein B100 . It also interacts with other TAAR family members .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodothyronamine Hydrochloride can be found in the PubChem database .科学的研究の応用
Neuropsychiatric Treatment
3-Iodothyronamine (T1AM) is an endogenous ligand of the trace amine-associated receptor 1 (TAAR1), found in many organs, including the brain. It has shown potential as a therapeutic option for a range of neuropsychiatric disorders due to its pharmacological activation of TAAR1 .
Metabolic Disorders Treatment
T1AM’s structure is closely related to thyroid hormone and has been investigated for its therapeutic potential in metabolic disorders. It has been shown to have effects on energy homeostasis and metabolism, which could be beneficial in treating metabolic disturbances .
Obesity Treatment
T1AM is also being explored as a treatment for obesity. It is believed to act through sirtuin-mediated pathways to reprogram fatty acid and glucose metabolism, indicating potential as a drug for obesity and possibly diabetes .
作用機序
Target of Action
3-Iodothyronamine (3T1AM) is an endogenous high-affinity ligand of the trace amine-associated receptor 1 (TAAR1), detected in mammals in many organs, including the brain . TAAR1, a G protein–coupled receptor (GPCR), was identified as the first target and effector of 3T1AM action . It also interacts with other TAAR family members, several aminergic receptors, and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum 3T1AM-binding protein apolipoprotein B100 .
Mode of Action
3T1AM stimulates TAAR1 with nanomolar affinity . It also interacts with alpha2A adrenergic receptors . The activation of TAAR1 by 3T1AM results in the production of large amounts of cAMP . This interaction with its targets leads to various changes in the body, which are discussed in the following sections.
Biochemical Pathways
3T1AM exerts actions partly opposite to and distinct from known functions of thyroid hormones . It favors fatty acid over glucose catabolism, increases ketogenesis, and increases blood glucose . Similar responses are elicited by intracerebral infusion, which inhibits insulin secretion and stimulates glucagon secretion . 3t1am administration increases ketogenesis and gluconeogenesis also in hepatic cell lines and in perfused liver preparations, providing evidence for a peripheral action .
Pharmacokinetics
It has been observed that when injected to mice, both 3t1am and its corresponding 3-methylbiaryl-methane analog sg-2 produced memory-enhancing and hyperalgesic effects . Both compounds appeared to rely on the action of ubiquitous enzymes monoamine oxidase (MAO) to produce the corresponding oxidative metabolites that were then able to activate the histaminergic system .
Result of Action
The activation of TAAR1 by 3T1AM results in decreased body temperature and cardiac output . It also produces remarkable metabolic, anapyrexic, cytoprotective, and brain effects . In the central nervous system, 3T1AM behaves as a neuromodulator, affecting adrenergic and/or histaminergic neurons . Intracerebral 3T1AM administration favors learning and memory, modulates sleep and feeding, and decreases the pain threshold .
Safety and Hazards
将来の方向性
3-Iodothyronamine (T1AM) is considered as a component of thyroid hormone signaling and might play a significant physiological and/or pathophysiological role . T1AM analogs have already been synthesized and their therapeutic potential is currently under investigation . It is rapidly emerging as a promising compound in decreasing the heart rate and lowering the cardiac output .
特性
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
788824-64-6, 712349-95-6 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodothyronamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



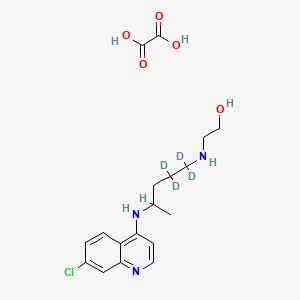

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
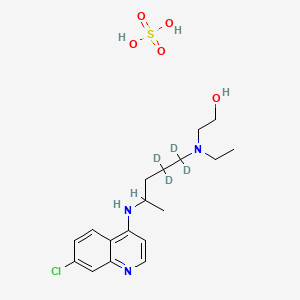
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
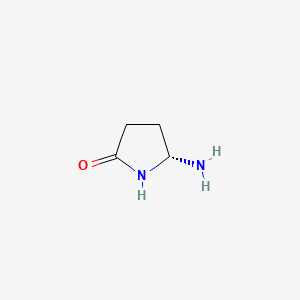

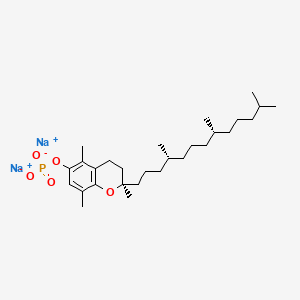
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

